Product packaging for 2-(3-Methyl-isothiazol-5-yl)-benzoic acid(Cat. No.:CAS No. 1401521-94-5)

2-(3-Methyl-isothiazol-5-yl)-benzoic acid

Cat. No.: B1447856
CAS No.: 1401521-94-5
M. Wt: 219.26 g/mol
InChI Key: JTIXFJGVTBRJIA-UHFFFAOYSA-N
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Description

2-(3-Methyl-isothiazol-5-yl)-benzoic acid ( 1401521-94-5 ) is a high-purity benzoic acid derivative designed for research and development applications. This compound serves as a valuable synthetic intermediate or building block in organic chemistry and drug discovery efforts, particularly for the preparation of more complex molecules featuring the isothiazole pharmacophore . The compound has a molecular formula of C 11 H 9 NO 2 S and a molecular weight of 219.26 g/mol . Its structure consists of a 3-methylisothiazole ring linked at the 5-position to a benzoic acid group. It is typically supplied as a solid . Researchers can utilize this material in various chemical transformations, leveraging the carboxylic acid functional group for amide coupling or esterification reactions to create novel compound libraries. Please note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted in accordance with safe laboratory practices. According to supplier Safety Data Sheets, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers are advised to wear appropriate personal protective equipment, including gloves and eye/face protection, and to use only in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2S B1447856 2-(3-Methyl-isothiazol-5-yl)-benzoic acid CAS No. 1401521-94-5

Properties

IUPAC Name

2-(3-methyl-1,2-thiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-6-10(15-12-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIXFJGVTBRJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278636
Record name 2-(3-Methyl-5-isothiazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401521-94-5
Record name 2-(3-Methyl-5-isothiazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401521-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methyl-5-isothiazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Oxidation of Corresponding Aldehyde

One common preparative approach involves the oxidation of 3-(3-methyl-isothiazol-5-yl)-benzaldehyde to yield 2-(3-methyl-isothiazol-5-yl)-benzoic acid. This method leverages the aldehyde functional group’s susceptibility to oxidation.

  • Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are frequently employed oxidants.
  • Reaction Conditions: The oxidation is typically conducted in aqueous or mixed solvent systems at controlled temperatures ranging from room temperature up to 70°C.
  • Solvents: Aromatic hydrocarbons (e.g., toluene), alcohols (e.g., ethanol), ethers (e.g., dioxane), and polar aprotic solvents (e.g., N,N-dimethylformamide) can be used to optimize solubility and reaction rates.
  • Additives: Polymerization inhibitors such as hydroquinone and bases like sodium carbonate or potassium carbonate may be added to prevent side reactions and improve yields.

This oxidation route is supported by patent literature describing benzoic acid derivatives' preparation via controlled oxidation of aldehydes under mild to moderate thermal conditions.

Esterification and Subsequent Hydrolysis

Another preparative strategy involves synthesizing the methyl ester derivative, this compound methyl ester, followed by hydrolysis to the free acid:

  • Step 1: Esterification

    • React this compound with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
    • Reaction Conditions: Refluxing the mixture ensures complete esterification.
    • This step is often used to obtain a more soluble intermediate for further transformations or purification.
  • Step 2: Hydrolysis

    • The methyl ester is hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid.
    • Acidic hydrolysis typically involves aqueous mineral acids under reflux.
    • Basic hydrolysis uses aqueous sodium hydroxide or potassium hydroxide, followed by acidification to isolate the acid.

This two-step approach offers flexibility in purification and handling, particularly in industrial settings where continuous flow reactors may be employed to optimize reaction parameters and yield.

Industrial Production Considerations

Industrial synthesis emphasizes efficiency, scalability, and reproducibility:

  • Continuous Flow Systems: Automated control of temperature, pressure, and reactant concentration enables high-throughput production with consistent quality.
  • Catalyst Selection: Acid catalysts for esterification and oxidation catalysts are selected to balance activity and selectivity.
  • Solvent Recycling: Use of recyclable solvents such as toluene or ethanol reduces environmental impact and cost.
  • Purification: Crystallization and chromatographic techniques are used to achieve high purity, essential for pharmaceutical-grade material.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Oxidation Temperature 25°C – 70°C Higher temperatures accelerate oxidation
Oxidizing Agent Ratio 1.0 – 2.0 equivalents Stoichiometric excess ensures complete reaction
Esterification Catalyst Sulfuric acid (conc.) or HCl Strong acid catalyzes ester formation
Esterification Temp. Reflux (~65°C for methanol) Ensures full conversion
Hydrolysis Conditions Acidic or basic, reflux Time varies 2–8 hours depending on conditions
Solvents Toluene, ethanol, dioxane, DMF Choice affects solubility and reaction rate

Analytical and Characterization Techniques

To confirm the successful preparation of this compound, the following methods are employed:

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Oxidation of Aldehyde Oxidation of 3-(3-methyl-isothiazol-5-yl)-benzaldehyde using KMnO₄ or CrO₃ Direct, high yield, well-established Requires careful control to avoid over-oxidation
Esterification + Hydrolysis Esterification of acid to methyl ester, then hydrolysis back to acid Facilitates purification, scalable Two-step process, requires acid/base handling
Industrial Continuous Flow Automated control of reaction parameters High efficiency, reproducibility Requires specialized equipment

Research Findings and Notes

  • The oxidation method is well-documented and favored for its straightforwardness and relatively mild conditions.
  • Esterification followed by hydrolysis is advantageous when intermediate isolation or modification is required.
  • Industrial processes prioritize continuous flow and automation to maximize throughput and minimize waste.
  • Solvent choice and reaction temperature critically influence product yield and purity.
  • Polymerization inhibitors and bases are useful additives to improve reaction smoothness and prevent side reactions during oxidation.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-isothiazol-5-yl)-benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-(3-Methyl-isothiazol-5-yl)-benzoic acid has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Methyl-isothiazol-5-yl)-benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

2-Benzoylbenzoic Acid Derivatives

  • 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid () differ in their para-substituents (methyl vs. methoxy). Computational docking studies reveal these compounds exhibit lower ΔGbinding values (indicating stronger binding) to T1R3 taste receptors compared to saccharin and acesulfame. The methyl and methoxy groups enhance hydrophobic or polar interactions with receptor residues, respectively .
Compound ΔGbinding (T1R3, kcal/mol) Key Interactions
2-(4-Methylbenzoyl)benzoic acid -8.2 Hydrophobic pockets, π-π stacking
2-(4-Methoxybenzoyl)benzoic acid -7.9 Hydrogen bonding (methoxy O)

Heterocyclic Ring Modifications

Isoxazole vs. Isothiazole Derivatives

  • 2-(3-Methylisoxazol-5-yl)acetic acid (CAS: 19668-85-0, ) replaces the isothiazole with an isoxazole (oxygen instead of sulfur) and features an acetic acid side chain. Isoxazoles are generally less electron-withdrawing than isothiazoles, which could reduce the acidity of the carboxylic acid group.
  • 3-(2-Aminopyrimidin-5-yl)benzoic acid (CAS: 927637-85-2, ) incorporates a pyrimidine ring, offering additional hydrogen-bonding sites for biological targeting.
Compound Heterocycle pKa (Carboxylic Acid) Bioactivity Notes
2-(3-Methyl-isothiazol-5-yl)-benzoic acid Isothiazole ~2.8 (estimated) Potential antimicrobial
2-(3-Methylisoxazol-5-yl)acetic acid Isoxazole ~3.1 (estimated) Unreported
3-(2-Aminopyrimidin-5-yl)-benzoic acid Pyrimidine ~2.5 Kinase inhibition (predicted)

Comparison Insight : The sulfur atom in isothiazole may enhance acidity (lower pKa) compared to isoxazole derivatives, improving solubility and ionization under physiological conditions.

Physicochemical Properties and Extraction Efficiency

  • Extraction Rates: Benzoic acid derivatives with higher lipophilicity (e.g., this compound) may exhibit superior membrane phase solubility compared to acetic acid or phenol, as seen in emulsion liquid membrane studies ().
Compound Distribution Coefficient (m) Effective Diffusivity (m²/s)
Benzoic acid 12.5 1.8 × 10⁻⁹
This compound (estimated) ~15.0 ~1.5 × 10⁻⁹
Acetic acid 0.5 1.2 × 10⁻⁹

Comparison Insight : The methyl-isothiazole group likely increases lipophilicity, enhancing extraction efficiency but slightly reducing diffusivity due to steric effects.

Biological Activity

2-(3-Methyl-isothiazol-5-yl)-benzoic acid is a compound characterized by its unique structure, which includes a benzoic acid moiety linked to a 3-methyl-isothiazole group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The presence of the isothiazole ring contributes significantly to its reactivity and biological interactions.

  • Molecular Formula : C₁₁H₉N₁O₂S
  • Molar Mass : Approximately 219.26 g/mol

The isothiazole moiety is known for its ability to engage in various chemical interactions, including hydrogen bonding and π-π stacking, which may enhance its biological activity against various pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Compounds containing isothiazole rings are often effective against a range of bacteria and fungi. For instance, studies have shown that derivatives of benzoic acid and isothiazoles possess significant antibacterial and antifungal properties, suggesting that this compound may share similar efficacy .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The structural features of the compound allow it to bind effectively, potentially modulating enzyme activity or inhibiting microbial growth through various mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
2-(2-Methyl-isothiazol-4-yl)-benzoic acidSimilar isothiazole structureDifferent position of methyl group
3-(4-Methyl-thiazol-2-yl)-benzoic acidContains thiazole instead of isothiazoleDifferent heterocyclic structure
4-(3-Methyl-isothiazol-5-yl)-benzoic acidIsomer with methyl group at a different positionVariance in biological activity

The comparison highlights the distinct properties of this compound, which may enhance its biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-methyl-isothiazol-5-yl)-benzoic acid, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is recommended:

  • Step 1 : Condensation of 3-methyl-isothiazole-5-carbaldehyde with a benzoic acid derivative via nucleophilic aromatic substitution. Reflux in 1,4-dioxane with a catalyst (e.g., NaOAc) for 3–5 hours improves yield .
  • Step 2 : Hydrolysis of intermediates under basic conditions (e.g., 10% NaOH) followed by acidification to isolate the final product. Adjust pH to 5–6 using acetic acid to precipitate the compound .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products like ammonium chloride, which forms during isothiocyanate reactions .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • Melting Point (mp) : Compare observed mp (e.g., ~139–140°C) with literature values for structural validation .
  • NMR/FTIR : Use 1^1H NMR to confirm aromatic proton environments and FTIR to identify carboxylic acid (C=O stretch ~1680–1700 cm1^{-1}) and isothiazole ring vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C11_{11}H9_{9}NO2_{2}S: 219.26 g/mol) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and what functional is most accurate?

  • Methodology :

  • Use hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with exact exchange terms to model thermochemical properties. B3LYP reduces average absolute deviation in atomization energies to ≤2.4 kcal/mol .
  • Basis sets (e.g., 6-311++G**) improve accuracy for π-conjugated systems. Solvent effects (e.g., polarizable continuum models) refine predictions for aqueous stability .
    • Applications : Predict redox potentials for drug metabolism studies or ligand-protein binding affinities.

Q. What metabolic pathways are anticipated for this compound, and how can in vitro assays validate them?

  • Hypothesis : The benzoic acid moiety may undergo Phase II conjugation (e.g., glucuronidation), while the isothiazole ring could be susceptible to oxidative cleavage via cytochrome P450 enzymes .
  • Validation :

  • Hepatocyte Assays : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS. Look for hydroxylated or sulfated derivatives .
  • CYP Inhibition Studies : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 isoforms .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

  • Troubleshooting :

  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism in isothiazole rings) causing peak splitting .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Compare with analogs like 2-(2-methyl-thiazol-4-yl)-benzoic acid (mp 139.5–140°C) for consistency .
    • Advanced Tools : Solid-state NMR or DFT-calculated chemical shifts to cross-validate experimental data .

Q. What strategies mitigate solubility challenges in biological assays?

  • Approaches :

  • pH Adjustment : Use sodium bicarbonate (pH 8–9) to deprotonate the carboxylic acid group, enhancing aqueous solubility .
  • Co-solvents : Employ DMSO (≤1% v/v) or cyclodextrins for in vitro studies. Avoid organic solvents in vivo to prevent toxicity .
    • Derivatization : Synthesize methyl esters (e.g., methyl 2-(3-methyl-isothiazol-5-yl)-benzoate) for improved lipophilicity, then hydrolyze post-assay .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-isothiazol-5-yl)-benzoic acid
Reactant of Route 2
2-(3-Methyl-isothiazol-5-yl)-benzoic acid

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